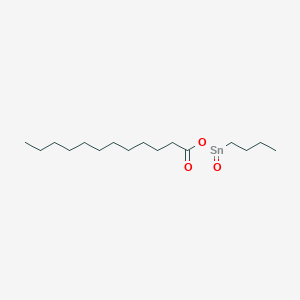
Butyl(dodecanoyloxy)stannanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(dodecanoyloxy)stannanone is an organotin compound characterized by the presence of a butyl group, a dodecanoyloxy group, and a stannanone moiety. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl(dodecanoyloxy)stannanone typically involves the reaction of butylstannane with dodecanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl(dodecanoyloxy)stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state tin compounds.
Substitution: The butyl and dodecanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organolithium compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin derivatives.
Applications De Recherche Scientifique
Butyl(dodecanoyloxy)stannanone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its use in drug development and as a potential therapeutic agent.
Industry: It finds applications in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism of action of Butyl(dodecanoyloxy)stannanone involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butylstannane: A simpler organotin compound with a butyl group attached to tin.
Dodecanoyl chloride: A fatty acid chloride used in the synthesis of esters and amides.
Stannic oxide: An oxidized form of tin used in various industrial applications.
Uniqueness
Butyl(dodecanoyloxy)stannanone is unique due to its combination of butyl, dodecanoyloxy, and stannanone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
80685-41-2 |
|---|---|
Formule moléculaire |
C16H32O3Sn |
Poids moléculaire |
391.1 g/mol |
Nom IUPAC |
butyl-dodecanoyloxy-oxotin |
InChI |
InChI=1S/C12H24O2.C4H9.O.Sn/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;1-3-4-2;;/h2-11H2,1H3,(H,13,14);1,3-4H2,2H3;;/q;;;+1/p-1 |
Clé InChI |
RFMGBHSBSSVLPR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC(=O)O[Sn](=O)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



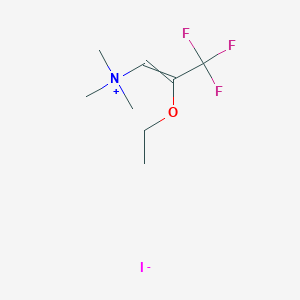
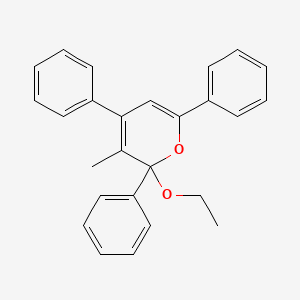

![1-(2-Methyl-1-oxaspiro[2.2]pentan-2-yl)ethan-1-one](/img/structure/B14418138.png)
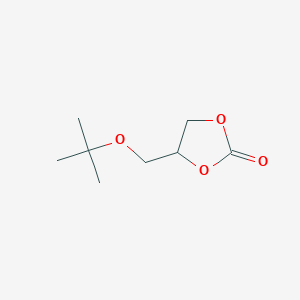
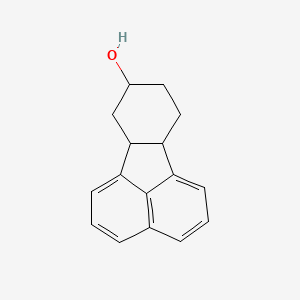
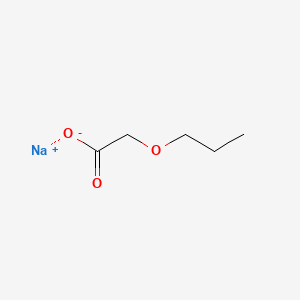
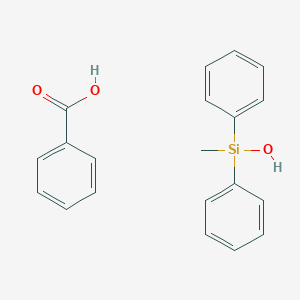
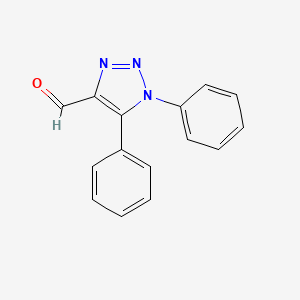
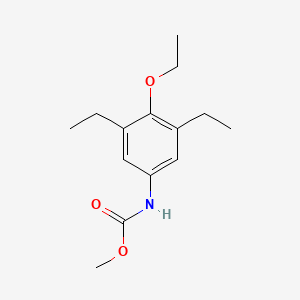
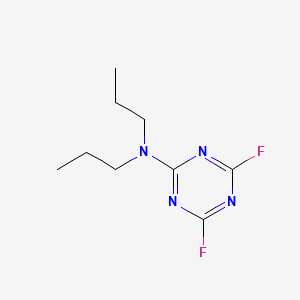
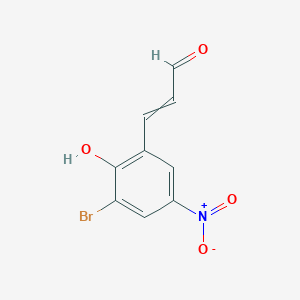
![2,2,3-Tri(prop-2-en-1-yl)-3-{[(prop-2-en-1-yl)oxy]carbonyl}hex-5-enoic acid](/img/structure/B14418210.png)
